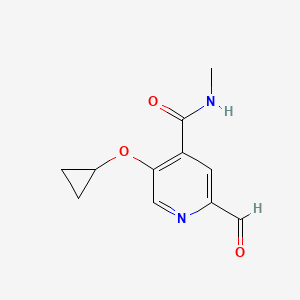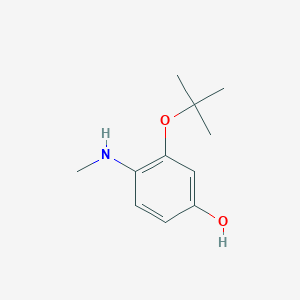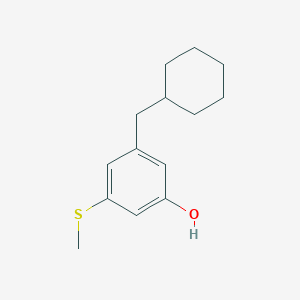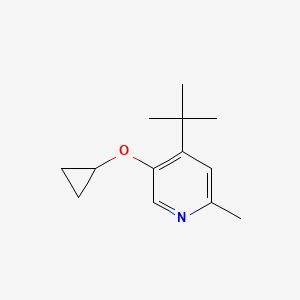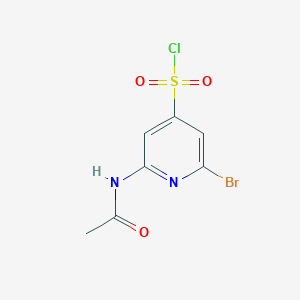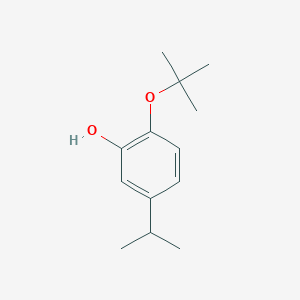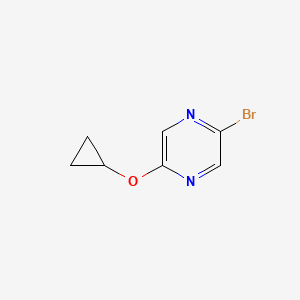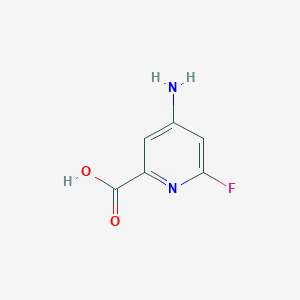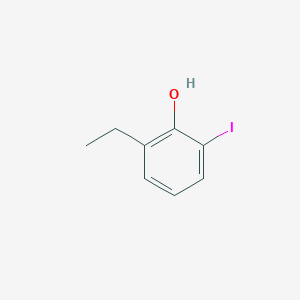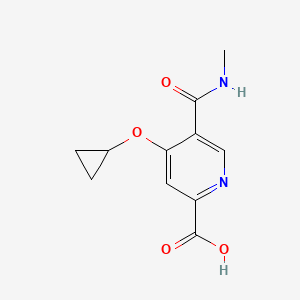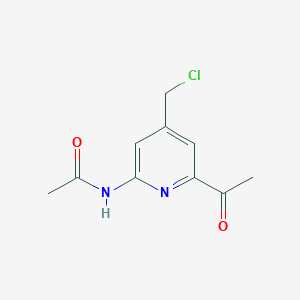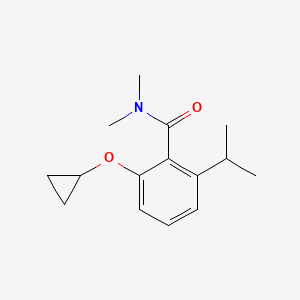
2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.336 g/mol . It is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a dimethylbenzamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide typically involves the conversion of carboxylic acids to N,N-dimethylamides. One common method involves heating carboxylic acids at 160–165°C in N,N-dimethylacetamide solvent in the presence of 1,1′-carbonyldiimidazole to afford the corresponding N,N-dimethylamides in good to excellent yields . Another method involves the reaction of acid chlorides with N,N-dimethylamines in the presence of activating agents .
Industrial Production Methods
Industrial production of N,N-dimethylbenzamides, including this compound, often involves the heating of commercially available benzoyl chloride at 150°C in dimethylformamide (DMF) for an extended period . This process may also involve the use of thionyl chloride to generate a Vilsmeier complex, which acts as a reagent for chlorination of benzoic acids followed by a N,N-dimethylamino group transfer reaction .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
Scientific Research Applications
2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide can be compared with other similar compounds, such as:
N,N-Dimethylbenzamide: Lacks the cyclopropoxy and isopropyl groups.
2-Cyclopropoxy-N,N-dimethylbenzamide: Lacks the isopropyl group.
6-Isopropyl-N,N-dimethylbenzamide: Lacks the cyclopropoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-cyclopropyloxy-N,N-dimethyl-6-propan-2-ylbenzamide |
InChI |
InChI=1S/C15H21NO2/c1-10(2)12-6-5-7-13(18-11-8-9-11)14(12)15(17)16(3)4/h5-7,10-11H,8-9H2,1-4H3 |
InChI Key |
RKSJSYZWMBXOPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


